molecular formula C16H30O B2624126 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol CAS No. 1214625-91-8

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol

Cat. No.: B2624126
CAS No.: 1214625-91-8
M. Wt: 238.415
InChI Key: XDFUNZJKZIEFPV-UHFFFAOYSA-N
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Description

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol is an organic compound with the molecular formula C16H30O It is a derivative of decahydronaphthalene, featuring a hydroxyl group attached to an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of tetramethylnaphthalene to produce the decahydro derivative, which is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed for the hydrogenation steps, while the Grignard reaction is carefully controlled to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanone.

    Reduction: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethane.

    Substitution: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethyl halides.

Scientific Research Applications

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Additionally, its hydrophobic decahydronaphthalene core enables it to interact with lipid membranes and hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanone
  • 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethane
  • 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethyl halides

Uniqueness

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol is unique due to its specific combination of a hydroxyl group and a decahydronaphthalene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11-14,17H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFUNZJKZIEFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCC(C2CC1(C)C(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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